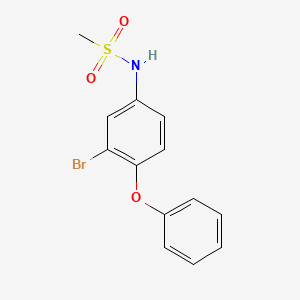

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide

CAS No.:

Cat. No.: VC18606719

Molecular Formula: C13H12BrNO3S

Molecular Weight: 342.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO3S |

|---|---|

| Molecular Weight | 342.21 g/mol |

| IUPAC Name | N-(3-bromo-4-phenoxyphenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C13H12BrNO3S/c1-19(16,17)15-10-7-8-13(12(14)9-10)18-11-5-3-2-4-6-11/h2-9,15H,1H3 |

| Standard InChI Key | MICKANTVFNDQQU-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

N-(3-Bromo-4-phenoxyphenyl)methanesulfonamide belongs to the sulfonamide class, characterized by a methane sulfonyl group (-SONH) attached to a phenyl ring substituted with a bromine atom at the meta position and a phenoxy group at the para position (Figure 1). Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.21 g/mol |

| CAS RN | 1445994-12-6 |

| Hazard Statements | H315, H319, H335 |

| Storage Conditions | Sealed, dry; 4–8°C |

The bromine atom enhances electrophilicity, potentially improving binding to biological targets, while the phenoxy group contributes to hydrophobic interactions .

Synthesis and Structural Optimization

The synthesis of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide involves sequential functionalization of a phenyl ring precursor. A representative pathway, adapted from related sulfonamide syntheses , includes:

-

Bromination and Phenoxy Introduction:

-

Sulfonamide Formation:

Key Reaction:

This method parallels the synthesis of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, where sulfonyl chloride intermediates are critical .

Biological Activities and Mechanisms

Antibacterial and Anticancer Properties

N-(3-Bromo-4-phenoxyphenyl)methanesulfonamide exhibits moderate antibacterial activity against Gram-positive pathogens, likely through inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme targeted by sulfonamides . In cancer research, sulfonamide derivatives demonstrate antiproliferative effects by modulating kinase activity or inducing apoptosis . While specific IC values for this compound are unpublished, structural analogs like N-(4-phenoxyphenyl)benzenesulfonamide show IC values of 33 nM against progesterone receptors (PR) , suggesting potential for optimization.

Comparative Analysis with Structural Analogs

The bromophenoxy moiety in N-(3-bromo-4-phenoxyphenyl)methanesulfonamide may enhance membrane permeability compared to hydroxylated analogs, though this requires experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume